

An In-depth Technical Guide to the Molecular Structure and Interactions of Dodecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecane*

Cat. No.: *B042187*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane ($C_{12}H_{26}$) is a long-chain aliphatic hydrocarbon that serves as a crucial component in various scientific and industrial applications. Its well-defined, nonpolar structure makes it an ideal model compound for studying intermolecular and intramolecular forces, and its physical properties are of significant interest in fields ranging from materials science to drug formulation. This technical guide provides a comprehensive overview of the molecular structure of **dodecane**, the nature of its interactions, and the experimental and computational methodologies used to characterize them.

Molecular Structure of n-Dodecane

n-**Dodecane** is a linear alkane consisting of a 12-carbon chain saturated with hydrogen atoms. Its fundamental structural properties are summarized below.

Property	Value
Chemical Formula	$C_{12}H_{26}$
IUPAC Name	Dodecane
Molar Mass	170.34 g/mol
CAS Number	112-40-3
Isomers	355

The carbon atoms in n-**dodecane** are sp^3 hybridized, resulting in a flexible chain with tetrahedral geometry at each carbon. The molecule is nonpolar due to the minimal electronegativity difference between carbon and hydrogen atoms and its overall symmetrical charge distribution.

Visualization of n-Dodecane's Structure

The following diagram illustrates the basic chemical structure of n-**dodecane**.

Figure 1: Ball-and-stick representation of the n-**dodecane** carbon backbone.

Intermolecular and Intramolecular Interactions

The physical and chemical behavior of **dodecane** is governed by a combination of weak intermolecular forces and intramolecular dynamics.

Intermolecular Interactions: Van der Waals Forces

As a nonpolar molecule, the predominant intermolecular forces in **dodecane** are London dispersion forces, which are a type of van der Waals force. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules. The strength of these forces is proportional to the surface area of the molecule, hence long-chain alkanes like **dodecane** exhibit stronger London dispersion forces compared to their shorter-chain counterparts.

Intramolecular Interactions: Conformational Isomerism

The single carbon-carbon bonds (C-C) in **dodecane** allow for free rotation, leading to the existence of multiple conformational isomers, or conformers. The most stable conformation is the anti conformation, where the carbon backbone is in a fully extended, zig-zag arrangement. Rotations around the C-C bonds can lead to gauche conformations, where segments of the carbon chain are closer to each other. These gauche conformations are less stable due to steric hindrance between hydrogen atoms. The interplay between anti and gauche conformers influences the overall shape and packing of **dodecane** molecules, which in turn affects its bulk properties.

Quantitative Physical and Chemical Properties

The strength of the intermolecular forces in **dodecane** dictates its macroscopic physical properties. The following tables summarize key quantitative data for n-**dodecane**.

Table 1: Fundamental Physical Properties of n-**Dodecane**

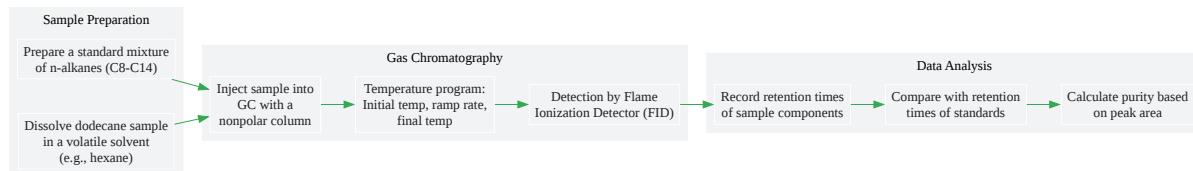
Property	Value
Melting Point	-9.6 °C[1]
Boiling Point	216.3 °C[1]
Density (at 25 °C)	0.749 g/mL
Flash Point	71 °C[1]

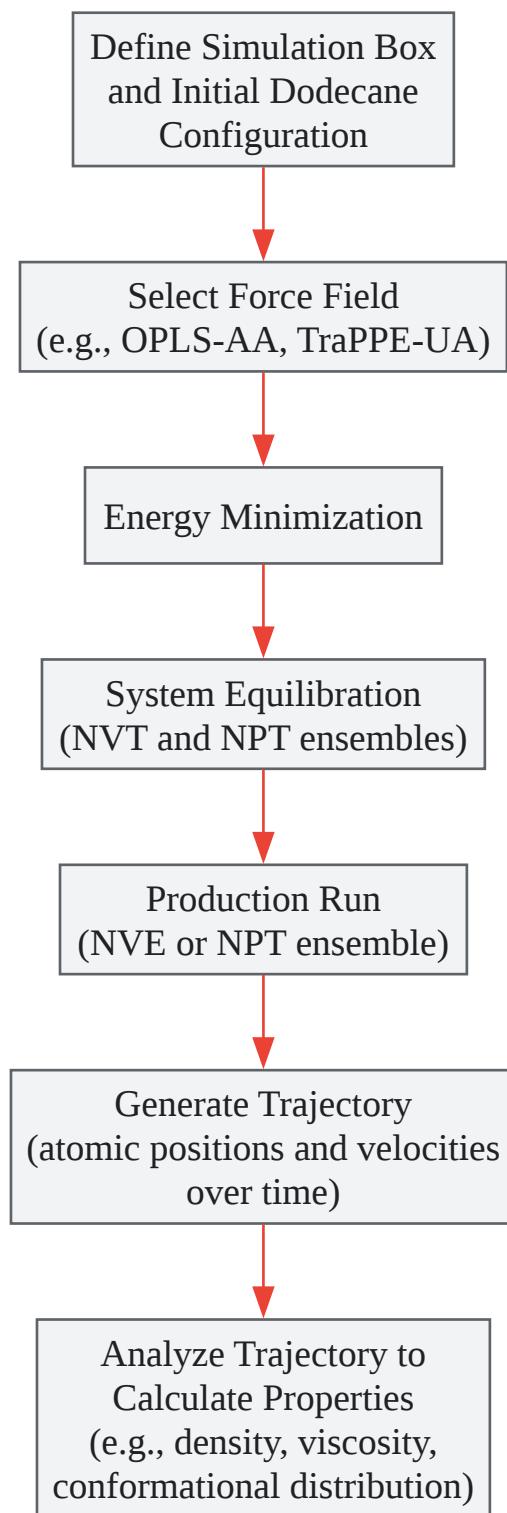
Table 2: Viscosity and Surface Tension of n-**Dodecane** at Various Temperatures

Temperature (°C)	Dynamic Viscosity (mPa·s)	Surface Tension (mN/m)
20	1.51	25.35
25	1.35	24.93
40	1.05	23.51
60	0.81	21.69
80	0.64	19.87
100	0.52	18.05

Table 3: Solubility of n-Dodecane

Solvent	Solubility
Water	Insoluble (practically)[2][3]
Ethanol	Soluble[1]
Ether	Soluble[1]
Acetone	Soluble[1]
Chloroform	Soluble[1]
Benzene	Highly Soluble[2]
Hexane	Highly Soluble[2]
Toluene	Highly Soluble[2]


Experimental Protocols for Characterization


A variety of experimental techniques are employed to determine the physical properties and analyze the purity of **dodecane**.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a standard method for assessing the purity of **dodecane** and separating it from other hydrocarbons.

Experimental Workflow for GC Analysis of **Dodecane**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The preparation methods of dodecane _Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Interactions of Dodecane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042187#dodecane-molecular-structure-and-interactions\]](https://www.benchchem.com/product/b042187#dodecane-molecular-structure-and-interactions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

